molecular formula C11H13N3O B1532702 1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-YL]methanamine CAS No. 1015845-54-1

1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-YL]methanamine

Cat. No.: B1532702
CAS No.: 1015845-54-1
M. Wt: 203.24 g/mol
InChI Key: KQJJFDIEMLIASM-UHFFFAOYSA-N
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Description

1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-YL]methanamine is an organic compound that belongs to the class of pyrazoles It features a methoxyphenyl group attached to a pyrazole ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-YL]methanamine typically involves the reaction of 3-methoxyphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound to form the pyrazole ring

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-YL]methanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-YL]methanamine has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Industry: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-YL]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group and the pyrazole ring play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-(3-Methoxyphenyl)-3-(3-methoxyphenyl)-1H-pyrazole: Similar structure but with an additional methoxyphenyl group.

    1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxamide: Similar structure with a carboxamide group instead of methanamine.

    1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid: Similar structure with a carboxylic acid group.

Uniqueness: 1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-YL]methanamine is unique due to the presence of the methanamine group, which provides additional functional versatility. This allows for further derivatization and exploration of its chemical and biological properties.

Properties

IUPAC Name

[1-(3-methoxyphenyl)pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-15-11-4-2-3-10(5-11)14-8-9(6-12)7-13-14/h2-5,7-8H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJJFDIEMLIASM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=C(C=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650808
Record name 1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015845-54-1
Record name 1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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